molecular formula C8H6N2O2S B8355856 5-Thiocyanatopyridine-2-carboxylic acid methyl ester

5-Thiocyanatopyridine-2-carboxylic acid methyl ester

Cat. No. B8355856
M. Wt: 194.21 g/mol
InChI Key: UJJRGMVYUSITKO-UHFFFAOYSA-N
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Patent
US04036965

Procedure details

To the solution of 28.3 g of 5-aminopyridine-2-carboxylic acid methyl ester in 80 ml of 20% sulfuric acid, cooled to -4°, the solution of 14.31 g of sodium nitrite in 30 ml of water is added dropwise while stirring and maintaining the temperature below 0°. Thereafter the mixture is stirred for 15 minutes below 0° and the mixture of 28 g of potassium thiocyanate and 8 g of cuprous thiocyanate is added portionwise to said solution. Each addition causes evolution of gas and a black oil to separate. With continued stirring the oil again dissolves and the solution is stirred for 3 hours. It is extracted with methylene chloride, the extract filtered and evaporated, to yield the 5-thiocyanatopyridine-2-carboxylic acid methyl ester.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
14.31 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
potassium thiocyanate
Quantity
28 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous thiocyanate
Quantity
8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](N)=[CH:7][N:6]=1)=[O:4].N([O-])=O.[Na+].[S-:16][C:17]#[N:18].[K+]>S(=O)(=O)(O)O.O>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:16][C:17]#[N:18])=[CH:7][N:6]=1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)N
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
14.31 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
potassium thiocyanate
Quantity
28 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
cuprous thiocyanate
Quantity
8 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0°
STIRRING
Type
STIRRING
Details
Thereafter the mixture is stirred for 15 minutes below 0°
Duration
15 min
ADDITION
Type
ADDITION
Details
is added portionwise
ADDITION
Type
ADDITION
Details
Each addition
CUSTOM
Type
CUSTOM
Details
a black oil to separate
STIRRING
Type
STIRRING
Details
With continued stirring the oil
DISSOLUTION
Type
DISSOLUTION
Details
again dissolves
STIRRING
Type
STIRRING
Details
the solution is stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
It is extracted with methylene chloride
FILTRATION
Type
FILTRATION
Details
the extract filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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